Cefoxitina sódica

Descripción general

Descripción

Cefoxitin sódico es un antibiótico semisintético de amplio espectro para administración parenteral. Se deriva de la cefamicina C, que es producida por la bacteria Streptomyces lactamdurans. Cefoxitin sódico se utiliza para el tratamiento de infecciones bacterianas graves, como infecciones del tracto urinario, infecciones sanguíneas, infecciones óseas y articulares, e infecciones del tracto respiratorio inferior .

Aplicaciones Científicas De Investigación

Cefoxitin sódico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como estándar de referencia en varios análisis químicos y estudios.

Biología: Cefoxitin sódico se utiliza en estudios microbiológicos para comprender los mecanismos de resistencia bacteriana.

Mecanismo De Acción

Cefoxitin sódico ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina, que son esenciales para la reticulación de las capas de peptidoglicano en la pared celular bacteriana. Esta inhibición evita la formación de una pared celular funcional, lo que lleva a la lisis y la muerte de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Cefoxitin sodium is a beta-lactam antibiotic that binds to penicillin-binding proteins (PBPs) or transpeptidases . By binding to PBPs, cefoxitin sodium prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .

Cellular Effects

Cefoxitin sodium exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This action results in the death of the bacterial cells . It is effective against both gram-positive and gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of cefoxitin sodium involves binding to penicillin-binding proteins, or transpeptidases . By binding to these proteins, cefoxitin sodium prevents the formation of cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .

Temporal Effects in Laboratory Settings

Cefoxitin sodium exhibits apparent first-order decomposition in water at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, cefoxitin sodium loses about 10% of its activity in 2 days at 25 degrees Celsius .

Dosage Effects in Animal Models

In animal models, the dosage effects of cefoxitin sodium vary. For dogs and cats, the dosage is 20-30 mg/kg, administered intravenously every 6-8 hours .

Metabolic Pathways

Cefoxitin sodium is minimally metabolized . Approximately 85 percent of cefoxitin sodium is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations .

Transport and Distribution

Cefoxitin sodium is widely distributed to body tissues and fluids, including pleural and joint fluids, and is detectable in antibacterial concentrations in bile .

Subcellular Localization

As an antibiotic, cefoxitin sodium does not have a specific subcellular localization. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de cefoxitin sódico implica varios pasos:

Preparación de la solución del agente formador de sodio: Esto implica controlar la temperatura y preparar una solución del agente formador de sodio.

Disolución y decoloración: Se agregan acetona y alcohol metílico a un tanque de reacción, se enfrían y se agitan bajo protección de nitrógeno. Se agrega ácido cefoxitin hasta que se disuelve, seguido de carbón activado para la decoloración. La mezcla se filtra y el solvente se mezcla y se lava.

Cristalización: Se controlan la temperatura del tanque de cristalización, la velocidad de agitación y la presión del nitrógeno. La solución del agente formador de sodio se agrega gota a gota, seguida de acetona de acuerdo con una forma de velocidad de alimentación.

Filtración y secado: El líquido cristalino se filtra y se seca, seguido de la detección y la descarga.

Métodos de Producción Industrial

Los métodos de producción industrial para cefoxitin sódico implican pasos similares a las rutas sintéticas pero a mayor escala. El proceso incluye lavado de botellas, tratamiento de tapones de goma, tratamiento de tapas de aluminio, carga separada de cefoxitin sódico y taponado para obtener cefoxitin sódico para inyección .

Análisis De Reacciones Químicas

Cefoxitin sódico experimenta diversas reacciones químicas:

Oxidación y reducción: Cefoxitin sódico es estable en condiciones normales, pero puede sufrir reacciones de oxidación y reducción en condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Descomposición: Cefoxitin sódico exhibe una descomposición aparente de primer orden en agua a pH 3-9, con máxima estabilidad a pH 5-7.

Comparación Con Compuestos Similares

Cefoxitin sódico se compara a menudo con otros antibióticos cefalosporínicos, como cefazolina. Ambos antibióticos son efectivos contra bacterias Gram-negativas y Gram-positivas, pero cefoxitin sódico tiene un espectro de actividad más amplio y mayor resistencia a las betalactamasas . Compuestos similares incluyen:

- Cefazolina

- Cefotetan

- Cefuroxima

- Ceftriaxona

Cefoxitin sódico es único debido a su alta estabilidad en presencia de betalactamasas y su actividad de amplio espectro contra diversas cepas bacterianas .

Propiedades

Número CAS |

33564-30-6 |

|---|---|

Fórmula molecular |

C16H17N3NaO7S2 |

Peso molecular |

450.4 g/mol |

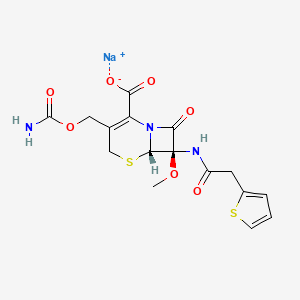

Nombre IUPAC |

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/t14-,16+;/m1./s1 |

Clave InChI |

MRJZOFPLZPTXGN-XMZRARIVSA-N |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |

SMILES isomérico |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |

SMILES canónico |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |

Apariencia |

White to off-white solid powder. |

Key on ui other cas no. |

33564-30-6 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cefoxitin Sodium; Cefoxitin sodium salt; Cenomycin; Betacef; Merxin; MK306; MSD Brand of Cefoxitin Sodium; Sodium, Cefoxitin; Merck Brand of Cefoxitin Sodium; Merck Frosst Brand of Cefoxitin Sodium; Merck Sharp and Dohme Brand of Cefoxitin Sodium; MK 306; MK-306; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefoxitin sodium exert its antibacterial activity?

A1: Cefoxitin sodium, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycans, the building blocks of the bacterial cell wall. [] This leads to a weakened cell wall, ultimately causing bacterial lysis and death. []

Q2: What is the stability of cefoxitin sodium in common intravenous solutions?

A2: Cefoxitin sodium exhibits robust stability in frequently used intravenous solutions such as 5% dextrose injection and 0.9% sodium chloride injection. [, , , , ] Studies using high-performance liquid chromatography (HPLC) have demonstrated that cefoxitin sodium retains over 90% of its initial concentration in these solutions for at least 24 hours at room temperature and even longer at refrigerated temperatures. [, , , , ]

Q3: Can cefoxitin sodium be frozen and thawed without compromising its stability?

A3: Research suggests that cefazolin sodium, cefoxitin sodium, and ceftazidime, when admixed with sterile water for injection, demonstrate stability after being frozen at -20°C for 30 days, thawed at 5°C for four days, and then pumped at 37°C for one day. [] This finding has practical implications for the storage and administration of these antibiotics.

Q4: How does the physical form of cefoxitin sodium influence its stability?

A5: Amorphous cefoxitin sodium has been shown to be less stable than its crystalline counterpart. [] This difference in stability highlights the importance of controlling the solid-state form during the manufacturing process to ensure optimal drug product stability.

Q5: What strategies are employed to enhance the stability of cefoxitin sodium formulations?

A6: Researchers and manufacturers often explore various approaches to optimize the stability of cefoxitin sodium, such as adjusting the pH of the formulation, incorporating stabilizers, controlling oxygen levels, and refining crystallization conditions during production. [, ]

Q6: What analytical techniques are employed to quantify cefoxitin sodium in pharmaceutical formulations?

A6: Several analytical methods are utilized to quantify cefoxitin sodium in pharmaceutical formulations. These include:

Q7: What are the key parameters considered in the validation of analytical methods for cefoxitin sodium?

A7: The validation of analytical methods for pharmaceuticals, including cefoxitin sodium, is crucial to ensure accuracy, precision, and reliability. Key parameters include:

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of cefoxitin sodium that can be reliably detected and quantified, respectively. [, , , ]

Q8: How are residual solvents monitored in cefoxitin sodium raw materials?

A9: Headspace gas chromatography (GC) is commonly used to determine the levels of residual solvents, such as methanol, acetone, dichloromethane, ethyl acetate, and tetrahydrofuran, in cefoxitin sodium raw materials. [, ] This technique plays a crucial role in ensuring the quality and safety of the final drug product.

Q9: What are the known mechanisms of bacterial resistance to cefoxitin sodium?

A10: Bacterial resistance to cefoxitin sodium can develop through various mechanisms, primarily the production of beta-lactamases. [] These enzymes can hydrolyze the beta-lactam ring of cefoxitin, rendering it ineffective. [] Other mechanisms include alterations in PBPs, reducing cefoxitin's binding affinity, and decreased permeability of the bacterial outer membrane, limiting drug entry. []

Q10: Have there been studies investigating targeted delivery strategies for cefoxitin sodium?

A11: While traditional administration methods are common for cefoxitin sodium, research has explored its use in peritoneal dialysis fluid. [] This approach aims to achieve therapeutic drug concentrations directly at the site of infection in patients undergoing peritoneal dialysis, potentially improving treatment outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.